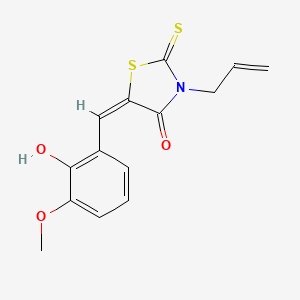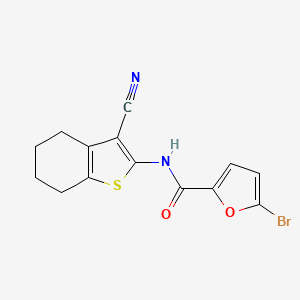
3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as HMTT, is a thiazolidinone derivative that has been the subject of extensive scientific research due to its potential pharmaceutical applications. This molecule has a unique structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that this compound may exert its pharmacological effects by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One advantage of using 3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have a wide range of pharmacological effects, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the safety and toxicity of this compound in vivo.
合成法
The synthesis of 3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 2-(2-hydroxy-3-methoxybenzylidene)hydrazinecarbothioamide. This intermediate compound is then reacted with allyl isothiocyanate to form the final product, this compound.
科学的研究の応用
3-allyl-5-(2-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential pharmaceutical applications. Several studies have shown that this compound has antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
特性
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-3-7-15-13(17)11(20-14(15)19)8-9-5-4-6-10(18-2)12(9)16/h3-6,8,16H,1,7H2,2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEDGTUDJGSOMS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6',7'-dimethoxy-1'-(2-phenylethyl)-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B5012689.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5012705.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5012713.png)

![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5012749.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5012758.png)
![N,N-dimethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5012766.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5012770.png)
![N-(4-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5012772.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5012780.png)
![4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5012785.png)